Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound often used in synthetic chemistry. It features a tert-butyl group, a benzyl group, and a phenylmethoxycarbonyl group, making it a versatile intermediate in various chemical reactions. This compound is particularly significant in the field of peptide synthesis due to its protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group using tert-butyloxycarbonyl (Boc) and phenylmethoxycarbonyl (Cbz) groups. The precursor, di-tert-butyl dicarbonate, is often used as an electrophile for nucleophilic addition of the amine . The reaction conditions usually involve mild bases and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts and automated systems are often employed to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove protective groups.
Substitution: The benzyl and phenylmethoxycarbonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation with H₂ over Pd/C is a typical method for removing benzyl groups.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can result in the removal of protective groups, yielding the free amine.
Scientific Research Applications
Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate involves its role as a protective group in peptide synthesis. The tert-butyl and phenylmethoxycarbonyl groups protect the amino group from unwanted reactions, allowing for selective transformations. The cleavage of these protective groups is facilitated by specific reagents, such as trifluoroacetic acid for the Boc group and catalytic hydrogenation for the Cbz group .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Another compound featuring a tert-butyl group, used in different synthetic applications.
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with different functional groups, used in peptide synthesis.
Uniqueness
Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of protective groups, which provide stability and selectivity in synthetic reactions. Its versatility makes it a valuable intermediate in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-22(28)25-15-20(21(27)16-25)26(14-18-10-6-4-7-11-18)23(29)30-17-19-12-8-5-9-13-19/h4-13,20-21,27H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNLGJLMZOOKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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